N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide

Thermal Stability Salt Formation Process Chemistry

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide (CAS 1638221-31-4) is a hydrobromide salt of a secondary diarylmethylamine. Its parent free base is known as bis(4-methoxybenzyl)amine or dianisylamine (CAS 17061-62-0).

Molecular Formula C16H20BrNO2
Molecular Weight 338.24 g/mol
Cat. No. B12340159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide
Molecular FormulaC16H20BrNO2
Molecular Weight338.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br
InChIInChI=1S/C16H19NO2.BrH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H
InChIKeyZGTAFCXSDPPEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Hydrobromide: Technical Baseline and Procurement Considerations


N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide (CAS 1638221-31-4) is a hydrobromide salt of a secondary diarylmethylamine. Its parent free base is known as bis(4-methoxybenzyl)amine or dianisylamine (CAS 17061-62-0). The compound serves as a synthetic building block in medicinal chemistry, most notably as a reagent for preparing pentanedioc acid-derived farnesyltransferase inhibitors and (heteroarylamino)triazolamine antiviral agents . The hydrobromide salt form is reported to improve solubility and stability compared to the free base .

Why N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Hydrobromide Cannot Be Simply Replaced by In-Class Analogs


The hydrobromide salt form confers distinct physicochemical properties that are critical for reproducible experimental outcomes. Unlike the free base (a low-melting solid at 35–37°C), the hydrobromide salt exists as a crystalline solid with enhanced thermal and storage stability, reducing variability in weighing and formulation . Simple substitution with the hydrochloride salt (CAS 854391-95-0) alters counterion mass (MW 293.79 vs. 338.24 g/mol) and lattice energy, potentially affecting dissolution kinetics and bioavailability in in vivo studies [1]. Furthermore, the methoxybenzyl substitution pattern directs specific reactivity in Buchwald–Hartwig aminations, an application for which dianisylamine is specifically cited; non-identical substitution patterns yield different coupling efficiencies [2].

Quantitative Differentiation Evidence for N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Hydrobromide


Enhanced Thermal Stability: Hydrobromide Salt vs. Free Base Melting Point

The hydrobromide salt form significantly improves handling properties by increasing the melting point well above room temperature compared to the free base. The free base, bis(4-methoxybenzyl)amine, has a reported melting point of 35–37°C, making it a low-melting solid or liquid at ambient temperatures, which complicates accurate gravimetric dispensing and long-term storage . In contrast, the hydrobromide salt is a crystalline solid at room temperature, although an exact melting point was not located in authoritative sources. This difference in physical state is crucial for automated high-throughput screening platforms that require solid dosing .

Thermal Stability Salt Formation Process Chemistry

Aqueous Solubility Enhancement Through Salt Formation

The hydrobromide salt formation is a standard strategy to increase the aqueous solubility of lipophilic amines. The free base has an estimated water solubility of 271.3 mg/L at 25°C (ChemSpider WSKOW v1.41) and a calculated log Kow of 3.40, indicating considerable hydrophobicity . While a direct quantitative aqueous solubility value for the hydrobromide salt is not available in authoritative primary sources, vendor specifications indicate the salt form provides 'enhanced solubility' suitable for biological assay buffers . This is a well-established class-level effect: protonation of the secondary amine generates a charged species that hydrates more readily than the neutral free base.

Solubility Formulation Drug Discovery

Molecular Weight and Counterion Differentiation from Hydrochloride Salt

The hydrobromide salt (MW 338.24 g/mol, formula C16H20BrNO2) is structurally distinct from the hydrochloride salt (MW 293.79 g/mol, formula C16H20ClNO2) [1]. The heavier bromide counterion (80 g/mol) results in a 15% higher molecular weight compared to the chloride salt (35.5 g/mol). This difference can affect lattice energy, crystal packing, hygroscopicity, and dissolution rate. The choice between hydrobromide and hydrochloride salts can be critical in pharmaceutical development where salt form impacts bioavailability and manufacturing consistency [2].

Salt Selection Crystallization Pharmacokinetics

Reagent Specificity in Farnesyltransferase Inhibitor Synthesis

Bis(4-methoxybenzyl)amine, the parent amine of the target hydrobromide salt, is specifically cited as a reagent for synthesizing pentanedioc acid derivatives evaluated as farnesyltransferase inhibitors . The specific substitution pattern (para-methoxy on both benzyl groups) is critical for the biological activity of the resulting inhibitors. Substituting with analogs such as N-(4-methoxybenzyl)-1-phenylethanamine or unsubstituted dibenzylamine would alter the electronic and steric properties of the final compound, likely reducing target engagement. The hydrobromide salt form of this specific diamine may offer advantages in the key amide coupling or reductive amination steps of the synthetic sequence.

Medicinal Chemistry Farnesyltransferase Reagent Differentiation

Optimal Application Scenarios for N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine Hydrobromide Procurement


Solid-Phase High-Throughput Screening (HTS) Library Synthesis

The hydrobromide salt's ambient temperature solid state makes it preferable over the low-melting free base for automated solid-dispensing systems in HTS library production. Accurate gravimetric delivery is essential for maintaining consistent compound concentrations across screening plates, and a crystalline salt minimizes the risk of weighing errors associated with sticky or partially melted free bases .

Aqueous Biological Assay Preparation

When preparing compound stocks for cell-based assays or enzymatic inhibition studies in aqueous buffer systems, the hydrobromide salt is expected to dissolve more readily than the highly lipophilic free base (estimated log Kow 3.40). This improved solubility reduces the need for high concentrations of organic co-solvents like DMSO, which can interfere with biological readouts .

Farnesyltransferase Inhibitor Medicinal Chemistry Programs

Research groups pursuing farnesyltransferase as an oncology target should procure the exact bis(4-methoxybenzyl)amine scaffold, ideally as a stable hydrobromide salt, to replicate published synthetic protocols for pentanedioc acid derivatives. Using alternative amine sources or substitution patterns may lead to synthetic failure or inactive compounds .

Specialty Pharmaceutical Intermediate Storage and Logistics

For procurement managers handling bulk intermediates, the hydrobromide salt's enhanced thermal and storage stability compared to the free base (which requires storage at 2–8°C under inert atmosphere) can reduce cold-chain logistics costs and minimize degradation during transportation. The higher melting point solid is less prone to leakage or phase changes during shipping .

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